molecular formula C11H14N2O3 B161252 N-(tert-Butyl)-3-nitrobenzamide CAS No. 10222-93-2

N-(tert-Butyl)-3-nitrobenzamide

Cat. No. B161252
CAS RN: 10222-93-2
M. Wt: 222.24 g/mol
InChI Key: CWRIIGJCKWITQT-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)-3-nitrobenzamide” would be a compound consisting of a benzamide core with a nitro group (-NO2) attached to the 3-position of the benzene ring and a tert-butyl group attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure of “N-(tert-Butyl)-3-nitrobenzamide” would likely involve a planar benzene ring due to the sp2 hybridization of the carbon atoms. The nitro group would be electron-withdrawing, which could influence the reactivity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(tert-Butyl)-3-nitrobenzamide” are not available, tert-butyl groups are known to undergo reactions such as oxidation . The nitro group could potentially be reduced to an amino group under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-Butyl)-3-nitrobenzamide” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the polar nitro and amide groups could influence its solubility .

Safety And Hazards

While specific safety and hazard data for “N-(tert-Butyl)-3-nitrobenzamide” is not available, compounds with similar functional groups can pose risks. For example, nitro compounds can be explosive and need to be handled with care .

Future Directions

The future directions for research on “N-(tert-Butyl)-3-nitrobenzamide” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

N-tert-butyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIIGJCKWITQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343667
Record name N-tert-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-3-nitrobenzamide

CAS RN

10222-93-2
Record name N-tert-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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